Product packaging for 2-(Acetylamino)phenyl benzoate(Cat. No.:CAS No. 60949-47-5)

2-(Acetylamino)phenyl benzoate

Cat. No.: B15375277
CAS No.: 60949-47-5
M. Wt: 255.27 g/mol
InChI Key: GJOBVSPOCRBZGN-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl benzoate is a synthetic phenyl benzoate derivative of significant interest in chemical and pharmaceutical research. This compound belongs to a class of organic esters known for their diverse biological activities and utility as key intermediates in organic synthesis. Recent scientific investigations highlight its potential in agrochemical development; phenyl benzoate-based scaffolds have demonstrated promising pesticidal efficacy against major agricultural pests such as the cotton leafworm ( Spodoptera littoralis ) and the two-spotted spider mite ( Tetranychus urticae ). Research indicates that such compounds can function by inhibiting critical enzymes like acetylcholinesterase (AChE) and glutathione S-transferase (GST), disrupting neurological and detoxification pathways in pests . Furthermore, structurally related phenyl and naphthyl benzoate esters have been shown to exhibit notable antioxidant and free radical scavenging activities in DPPH and hydrogen peroxide assays, making them subjects of interest for studying oxidative stress . The molecular framework of this compound also makes it a valuable precursor for designing more complex heterocyclic systems and for use in molecular docking studies to predict binding affinities with target proteins . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO3 B15375277 2-(Acetylamino)phenyl benzoate CAS No. 60949-47-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60949-47-5

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

(2-acetamidophenyl) benzoate

InChI

InChI=1S/C15H13NO3/c1-11(17)16-13-9-5-6-10-14(13)19-15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17)

InChI Key

GJOBVSPOCRBZGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Route Design for 2 Acetylamino Phenyl Benzoate

Retrosynthetic Analysis of the Compound's Architecture

A retrosynthetic analysis of 2-(acetylamino)phenyl benzoate (B1203000) provides a roadmap for its synthesis by systematically deconstructing the molecule into simpler, commercially available starting materials.

Disconnection Strategies for Amide and Ester Linkages

The structure of 2-(acetylamino)phenyl benzoate features two key functional groups that are prime candidates for disconnection: an amide linkage and an ester linkage.

The primary disconnection targets the ester bond (C-O bond between the phenyl ring and the carbonyl group of the benzoate moiety). This is a logical first step as ester formation is a well-established and versatile reaction in organic synthesis. This disconnection reveals two main fragments: a 2-(acetylamino)phenol moiety and a benzoic acid derivative.

A secondary disconnection can be made at the amide bond (N-C bond) of the 2-(acetylamino)phenol fragment. This breaks the molecule down further into 2-aminophenol (B121084) and an acetylating agent.

Identification of Key Precursors and Building Blocks

Based on the disconnection strategies, the key precursors for the synthesis of this compound are identified as:

2-Acetamidophenol (B195528): This precursor contains the substituted phenyl ring with both the hydroxyl and the acetylamino groups. It can be synthesized from the readily available 2-aminophenol. One common method involves the acetylation of 2-aminophenol using acetic anhydride (B1165640), often in the presence of acetic acid. google.com

Benzoic Acid or a Derivative: The benzoyl moiety is typically introduced using a more reactive derivative of benzoic acid to facilitate the esterification of the phenolic hydroxyl group. The most common and effective precursor is benzoyl chloride . Benzoyl chloride can be prepared from benzoic acid by reacting it with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. google.comresearchgate.netdatapdf.comacs.org

The properties of these key precursors are summarized in the table below.

PrecursorChemical FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-AcetamidophenolC₈H₉NO₂151.16White to light brown powder205-210-
Benzoyl ChlorideC₇H₅ClO140.57Colorless, fuming liquid-1197.2

Established Synthetic Routes and Mechanistic Considerations

The most direct and widely employed synthetic route to this compound involves the esterification of 2-acetamidophenol with a benzoylating agent.

Esterification Reactions for Phenyl Benzoate Moiety Formation

The formation of the ester linkage between the phenolic hydroxyl group of 2-acetamidophenol and the benzoyl group is the cornerstone of the synthesis.

The direct esterification of a phenol (B47542) with a carboxylic acid is generally a slow and reversible process requiring harsh conditions. Therefore, more reactive derivatives of benzoic acid are preferred. The Schotten-Baumann reaction is a classic and highly effective method for this transformation. rsc.orgontosight.aijetir.orgresearchgate.netijstr.org This reaction involves the acylation of an alcohol or phenol with an acyl chloride in the presence of an aqueous base, typically sodium hydroxide (B78521).

In the context of synthesizing this compound, the reaction would proceed by treating 2-acetamidophenol with benzoyl chloride in a basic medium. The base serves two critical roles: it deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. ontosight.airesearchgate.net

The general mechanism involves the nucleophilic attack of the 2-acetamidophenoxide ion on the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of the chloride ion to form the final ester product.

To enhance the efficiency and yield of the esterification, various activating agents and catalysts can be employed. These agents can increase the reactivity of either the carboxylic acid or the alcohol component.

Base Catalysis: As mentioned in the Schotten-Baumann reaction, a base is crucial. While sodium hydroxide is common, organic bases like pyridine (B92270) can also be used. Pyridine can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate with the acyl chloride. ontosight.ai

4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst for acylation reactions. researchgate.netontosight.ai Even in catalytic amounts, DMAP reacts with the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the phenol than the original acylating agent, significantly accelerating the reaction rate. rsc.org DMAP is often used in conjunction with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) for the esterification of carboxylic acids with phenols, a method known as the Steglich esterification. rsc.org

Acid Catalysis: While less common for acyl chloride reactions, acid catalysts are employed for the direct esterification of carboxylic acids with phenols. A combination of boric acid and sulfuric acid has been shown to be an effective catalyst for the synthesis of phenyl esters directly from phenols and carboxylic acids. google.com Phosphorous acid has also been utilized as a catalyst for the esterification of phenols. google.com Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, offer the advantage of easier separation from the reaction mixture. ijstr.org

The choice of catalyst depends on the specific substrates and desired reaction conditions. For the synthesis of this compound, the Schotten-Baumann conditions using an aqueous base are generally effective and straightforward. However, for optimizing yields or for reactions with less reactive substrates, the use of a catalyst like DMAP could be advantageous.

Below is a table summarizing various catalytic systems for esterification.

Catalyst/Activating AgentTypeRole
Sodium Hydroxide (NaOH)BaseDeprotonates phenol, neutralizes HCl byproduct
PyridineBase/Nucleophilic CatalystNeutralizes acid, can form reactive acylpyridinium intermediate
4-Dimethylaminopyridine (DMAP)Nucleophilic CatalystForms highly reactive N-acylpyridinium intermediate
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling AgentActivates carboxylic acid for esterification (Steglich esterification)
Boric Acid/Sulfuric AcidAcid CatalystCatalyzes direct esterification of phenols with carboxylic acids
Phosphorous AcidAcid CatalystCatalyzes direct esterification of phenols with carboxylic acids
Montmorillonite K10 ClaySolid Acid CatalystHeterogeneous catalyst for esterification

Amidation Reactions for Acetylamino Group Introduction

The introduction of the acetylamino group onto the phenyl ring is a critical step in the synthesis of this compound. This is typically achieved through the acylation of an amino-substituted precursor.

Acylation of Amino-Substituted Phenyl Rings

The most direct route to the acetylamino moiety involves the acylation of a corresponding aminophenyl precursor. In the context of synthesizing this compound, the starting material would be 2-aminophenyl benzoate. The acylation is commonly performed using acetylating agents such as acetic anhydride or acetyl chloride.

The classic Schotten-Baumann reaction provides a robust framework for this transformation. iitk.ac.inwikipedia.orgtestbook.com This method typically involves the use of a two-phase system, consisting of an organic solvent and water, with a base present in the aqueous phase to neutralize the acid generated during the reaction. wikipedia.org For the acylation of an amine, the reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide. testbook.com

Selective Functionalization Strategies

A key challenge in the synthesis of this compound is the presence of two nucleophilic sites: the amino group and the hydroxyl group of a precursor like 2-aminophenol. Achieving selective N-acylation over O-acylation is paramount. The amino group is generally more nucleophilic than the phenolic hydroxyl group, which facilitates selective N-acylation under appropriate conditions. researchgate.net

Enzymatic catalysis offers a highly selective method for the monoacetylation of the amino group. For instance, a study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase (B570770) (Novozym 435) demonstrated high selectivity. acs.org This enzymatic approach works under milder conditions compared to traditional chemical methods and can significantly reduce the formation of byproducts. acs.org

Another strategy involves the use of specific acylating agents and catalysts. Research has shown that chemoselective N-benzoylation of aminophenols can be achieved using benzoylisothiocyanates. researchgate.net While this produces a benzoyl amide, the principle of selective N-acylation in the presence of a hydroxyl group is clearly demonstrated.

Multi-Component and One-Pot Synthetic Approaches

While a stepwise synthesis involving the isolation of intermediates is common, multi-component and one-pot approaches offer increased efficiency by reducing the number of synthetic steps and purification procedures. Although no specific multi-component reaction for the direct synthesis of this compound has been prominently reported, the principles of such reactions can be applied.

A plausible, though not yet documented, one-pot synthesis could involve the sequential addition of reagents. Starting with 2-aminophenol, a selective N-acetylation could be performed first. Without isolating the intermediate, N-(2-hydroxyphenyl)acetamide, the reaction conditions could then be altered (e.g., by adding a different base and benzoyl chloride) to facilitate the O-benzoylation in the same reaction vessel.

Research into one-pot syntheses of related structures provides a basis for this approach. For example, one-pot syntheses of various benzoxazole (B165842) and benzamide (B126) derivatives have been developed, demonstrating the feasibility of combining multiple reaction steps in a single pot. researchgate.netresearchgate.netd-nb.infoorientjchem.org

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential.

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent can significantly impact the rate and selectivity of both the N-acylation and O-benzoylation steps. In the Schotten-Baumann reaction, a two-phase system of an organic solvent (like dichloromethane (B109758) or diethyl ether) and water is often employed. wikipedia.org The organic phase contains the reactants and product, while the aqueous phase contains the base to neutralize the acid byproduct. wikipedia.org

For the enzymatic N-acetylation of 2-aminophenol, the choice of solvent was found to be critical. A study demonstrated that while tert-butanol (B103910) gave the highest conversion, it led to a decrease in selectivity due to the acetylation of the hydroxyl group. Tetrahydrofuran (THF) was found to be a more suitable solvent for achieving high selectivity for N-acetylation. acs.org The use of polar solvents like DMF was shown to significantly decrease the activity of the lipase catalyst. acs.org

The following table, derived from a study on the enzymatic acetylation of 2-aminophenol, illustrates the effect of different solvents on the reaction conversion.

SolventConversion (%)
tert-Butanol84
Tetrahydrofuran (THF)52
1,4-Dioxane40
Dimethylformamide (DMF)3.7
Data extracted from a study on the chemoselective acetylation of 2-aminophenol using Novozym 435. acs.org

For the O-benzoylation step, the choice of solvent will also play a role. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent.

Temperature and Pressure Influence on Reaction Kinetics

Temperature:

Temperature is a critical parameter that influences the rate of both the amidation and esterification reactions. Generally, increasing the temperature increases the reaction rate. However, for the selective N-acetylation of 2-aminophenol, an optimal temperature must be found to balance reaction rate with selectivity and enzyme stability (in the case of enzymatic catalysis). In the enzymatic acetylation of 2-aminophenol, the conversion increased with temperature up to 60°C, which was selected as the optimal temperature. acs.org

The table below shows the effect of temperature on the conversion in the enzymatic acetylation of 2-aminophenol.

Temperature (°C)Conversion (%)
30~30
40~45
50~60
6074.6
Data extracted from a study on the chemoselective acetylation of 2-aminophenol using Novozym 435. acs.org

For the esterification of phenols, temperatures can range from room temperature to over 200°C, depending on the reactivity of the phenol and the acylating agent. google.comacs.org For less reactive phenols, higher temperatures are often required to achieve a reasonable reaction rate.

Pressure:

The influence of pressure on the synthesis of this compound is not extensively documented in the literature. For the liquid-phase reactions typically employed, pressure is not usually a primary parameter for optimization. However, in the direct esterification of phenols with carboxylic acids, where water is a byproduct, the reaction can be conducted under reduced pressure to remove water and drive the equilibrium towards the product side. google.com Conversely, a patent for the synthesis of phenyl esters mentions that elevated pressure may be utilized if desired. google.com In the context of the hydrogenolysis of benzyl (B1604629) phenyl ether, a related ether linkage cleavage reaction, higher hydrogen pressure was found to favor the conversion. acs.orgnih.gov For the Schotten-Baumann reaction using highly reactive acyl chlorides, the reaction is typically carried out at atmospheric pressure.

Catalyst Selection and Activity Modulation

The synthesis of this compound typically involves the esterification of N-acetyl-2-aminophenol with benzoyl chloride or benzoic acid. The choice of catalyst is crucial for the reaction's efficiency. The Schotten-Baumann reaction, a widely used method for synthesizing esters from phenols and acyl chlorides, is a prominent route. scribd.comresearchgate.net

In the context of the Schotten-Baumann reaction, a base is employed as a catalyst to facilitate the reaction. byjus.com The base serves two primary purposes: to deprotonate the phenolic hydroxyl group of N-acetyl-2-aminophenol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction. byjus.com Commonly used bases include aqueous sodium hydroxide. Pyridine can also be utilized and is known to enhance the acylating power of acyl chlorides. byjus.com

The activity of the catalyst can be modulated by several factors. The concentration of the base is a key parameter; a sufficient amount is required to drive the reaction to completion. The choice of solvent can also influence catalytic activity, with biphasic systems (e.g., water-organic solvent) being common in Schotten-Baumann reactions.

For esterification using carboxylic acids, acid catalysts are generally employed. However, for phenolic esters, direct esterification can be challenging. acs.org More advanced catalytic systems, including the use of transition-metal catalysts, have been explored for the synthesis of various esters. acs.org For instance, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been used as a recyclable heterogeneous catalyst for the direct synthesis of chemical structures containing both phenol ester and benzothiazole (B30560) moieties through cross-dehydrogenative coupling reactions. researchgate.net

While specific data on catalyst performance for the direct synthesis of this compound is not extensively documented in publicly available literature, the principles of catalyst selection for similar phenolic esters provide a strong foundation for its synthesis.

Table 1: Comparison of Catalytic Systems for Phenyl Ester Synthesis

Catalytic SystemReactantsReaction TypeAdvantagesPotential Application for this compound
Sodium HydroxidePhenol, Benzoyl ChlorideSchotten-BaumannWell-established, high yieldHigh likelihood of success due to the presence of a phenolic hydroxyl group.
PyridinePhenol, Benzoyl ChlorideSchotten-BaumannEnhanced acylationCan be an effective alternative to aqueous bases.
Metal Ferrites (e.g., ZnFe2O4)Aniline (B41778), Benzoyl ChlorideSchotten-BaumannHeterogeneous, reusablePotential for a more sustainable, recyclable catalytic system. jchemlett.com
Lipases (e.g., Novozym 435)2-Aminophenol, Vinyl Acetate (B1210297)Enzymatic AcylationHigh chemoselectivity, mild conditionsCould be adapted for the acylation of the hydroxyl group with a suitable benzoyl donor. acs.org

Techniques for Purity Enhancement and Isolation

The purification of this compound from the crude reaction mixture is essential to obtain a product of high purity. The primary techniques employed are recrystallization and chromatography.

Recrystallization: This is a common and effective method for purifying solid organic compounds. uwaterloo.ca The crude this compound would be dissolved in a suitable hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities dissolved in the mother liquor. uwaterloo.ca The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For phenyl esters, ethanol (B145695) is often a suitable recrystallization solvent. youtube.com The process typically involves dissolving the crude solid in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration. uwaterloo.ca

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption on a stationary phase. nih.gov For the purification of this compound, a silica (B1680970) gel column could be employed. The crude product is dissolved in a small amount of solvent and applied to the top of the column. An eluent, which is a solvent or a mixture of solvents, is then passed through the column. Compounds with different polarities will travel down the column at different rates, allowing for their separation. The fractions containing the pure product are collected, and the solvent is evaporated to yield the purified this compound. nih.gov The choice of eluent system (e.g., a mixture of chloroform (B151607) and methanol) is determined by the polarity of the compound and the impurities to be removed. nih.gov

Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

Table 2: Purity Enhancement Techniques for Phenyl Benzoate and Related Compounds

TechniquePrincipleTypical Solvents/Stationary PhaseApplication for this compound
RecrystallizationDifference in solubility at different temperaturesEthanol, Water/Ethanol mixturesPrimary method for removing bulk impurities. uwaterloo.cayoutube.com
Column ChromatographyDifferential adsorption on a stationary phaseSilica gel (stationary phase), Chloroform/Methanol, Hexane/Ethyl Acetate (eluents)Effective for separating closely related impurities. nih.gov
Activated Carbon TreatmentAdsorption of colored impuritiesAqueous solutionCan be used to remove colored by-products prior to recrystallization. google.com

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of fine chemicals, including esters like this compound.

Solvent-Free or Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free or aqueous-based synthetic routes is a key goal of green chemistry.

Solvent-Free Synthesis: Performing reactions without a solvent can reduce waste, lower costs, and simplify purification procedures. For the synthesis of phenolic esters, solvent-free methods have been explored. For instance, the esterification of phenols with acetic anhydride has been achieved under solvent-free conditions by controlling the reaction temperature. jetir.org Another approach involves mechanochemistry, where mechanical force, such as ball milling, is used to drive the reaction. nih.gov This method has been successfully applied to the synthesis of various esters at room temperature without the need for a solvent. nih.gov

Aqueous Media Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Schotten-Baumann reaction is often carried out in a biphasic aqueous system, which aligns with green chemistry principles. byjus.com Furthermore, research has demonstrated the synthesis of various organic compounds in water, sometimes with the aid of catalysts that are active in aqueous media. researchgate.net

Utilization of Sustainable Catalysts (e.g., Heterogeneous Catalysis)

The use of sustainable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused, which minimizes waste and reduces costs. researchgate.net

For ester synthesis, various heterogeneous catalysts have been investigated. Metal ferrites, such as zinc ferrite (ZnFe2O4), have been shown to be effective and reusable catalysts for the Schotten-Baumann reaction. jchemlett.com These catalysts are prepared by a hydrothermal process and can be easily recovered from the reaction mixture. jchemlett.com

Another class of sustainable catalysts includes those derived from renewable resources or supported on natural materials. For example, metal catalysts loaded on montmorillonite K-10 clay have been used for the deprotection of phenolic esters under solvent-free conditions, demonstrating the potential for these materials in ester synthesis and modification. jetir.org The use of biocatalysts, such as immobilized lipases, also represents a green approach to ester synthesis, offering high selectivity under mild reaction conditions. acs.org

Table 3: Green Chemistry Approaches in Ester Synthesis

Green Chemistry ApproachSpecific MethodCatalyst/ConditionsRelevance to this compound Synthesis
Solvent-Free SynthesisThermal heatingNo catalyst, optimized temperaturePotentially applicable for the reaction of N-acetyl-2-aminophenol with benzoyl anhydride. jetir.org
Solvent-Free SynthesisMechanochemistry (Ball Milling)I2/KH2PO2 or KI/P(OEt)3A promising solvent-free route for esterification at room temperature. nih.gov
Aqueous Media SynthesisSchotten-Baumann ReactionAqueous NaOHA classic and relatively green method for this type of ester synthesis. byjus.com
Heterogeneous CatalysisMetal Ferrite CatalysisZnFe2O4, NiFe2O4Offers a recyclable catalyst system for the Schotten-Baumann reaction. jchemlett.com
Heterogeneous CatalysisSupported Clay CatalystsMetal-loaded Montmorillonite K-10Demonstrates the use of sustainable supports for catalysts in ester reactions. jetir.org

Chemical Reactivity and Transformation Studies of 2 Acetylamino Phenyl Benzoate

Hydrolysis Kinetics and Mechanism

The hydrolysis of 2-(acetylamino)phenyl benzoate (B1203000) can proceed via cleavage of either the ester or the amide linkage, with each pathway exhibiting distinct kinetics and mechanisms under different catalytic conditions.

The hydrolysis of the ester bond in phenyl benzoate derivatives is a well-studied process that can be catalyzed by both acids and bases. semanticscholar.org

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate, which then eliminates phenol (B47542) and a protonated carboxylic acid to yield the final products. semanticscholar.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is typically the rate-determining step and results in a tetrahedral intermediate. The subsequent collapse of this intermediate expels the phenoxide leaving group, forming benzoic acid, which is immediately deprotonated by the base to form a benzoate salt. The rate of alkaline hydrolysis is sensitive to the electronic effects of substituents on both the phenyl and benzoate rings. Electron-withdrawing groups on the phenyl ring enhance the reaction rate by stabilizing the developing negative charge in the transition state. researchgate.netrsc.org

Hydrolysis TypeCatalystKey Mechanistic StepProducts
Acid-CatalyzedH₃O⁺Protonation of carbonyl oxygen, followed by nucleophilic attack of water.Benzoic acid and 2-(acetylamino)phenol
Base-CatalyzedOH⁻Nucleophilic attack of hydroxide ion on carbonyl carbon.Benzoate salt and 2-(acetylamino)phenol

The amide group is significantly more resistant to hydrolysis than the ester group due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. masterorganicchemistry.com Consequently, cleavage of the amide bond in 2-(acetylamino)phenyl benzoate requires more stringent conditions, such as prolonged heating with concentrated acid or base. masterorganicchemistry.comsavemyexams.com

Base-Catalyzed Amide Hydrolysis : In the presence of a strong base, a hydroxide ion directly attacks the amide carbonyl carbon. This is a difficult step due to the low electrophilicity of the amide. The resulting unstable tetrahedral intermediate then expels the 2-aminophenyl benzoate anion to form acetic acid, which is deprotonated to the acetate (B1210297) salt. libretexts.orglibretexts.org

Given the relative lability of the ester linkage, hydrolysis of this compound would preferentially occur at the ester position under mild conditions.

The ortho-positioning of the acetylamino group relative to the ester linkage introduces the potential for intramolecular catalysis. Studies on the hydrolysis of analogous compounds, such as phenyl 2-aminobenzoate (B8764639), have demonstrated significant rate enhancements due to the participation of the neighboring amino group. iitd.ac.in

The neighboring amino group can function as an intramolecular general base catalyst. iitd.ac.in In this mechanism, the amine functionality abstracts a proton from an attacking water molecule in the transition state, thereby increasing the nucleophilicity of the water and accelerating the cleavage of the ester bond. A key finding for the hydrolysis of phenyl 2-aminobenzoate is a pH-independent region in the rate profile between pH 4 and 9, where the reaction rate is significantly higher than that of its para-substituted counterpart. iitd.ac.in This phenomenon points to a mechanism where the neighboring amine group, rather than external acids or bases, facilitates the hydrolysis. The rate enhancements in this pH-independent region are substantial, estimated to be 50- to 100-fold compared to the corresponding para-substituted esters. iitd.ac.in

While the acetylamino group in this compound is a weaker base than a free amino group, it can still potentially facilitate a similar, albeit less pronounced, intramolecular catalytic effect. Conversely, studies on the hydrolysis of 2-(trifluoroacetylamino)benzoic acid have shown that the ionized carboxylate group does not provide intramolecular catalysis, a phenomenon attributed to unfavorable hydrogen bonding with the adjacent N-H group. researchgate.net This suggests that if the ester in this compound were to hydrolyze first, the resulting phenolate (B1203915) ion's interaction with the acetylamino group could influence subsequent reactions.

CompoundReaction ConditionObserved Rate Constant (k_obsd)Rate Enhancement Factor
Phenyl 2-aminobenzoatepH-independent region (pH 4-9)~2 x 10⁻³ s⁻¹ (for p-nitrophenyl ester at 50°C) iitd.ac.in~50-100x vs. para-isomer iitd.ac.in
Phenyl benzoatepH-independent region~3 x 10⁻⁵ s⁻¹ (at 90°C) iitd.ac.inBaseline

Data derived from studies on analogous compounds to illustrate the principle of intramolecular catalysis.

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the differing electronic effects of their substituents. masterorganicchemistry.comuci.edu

Ring A (Benzoyl Ring): This ring is attached to the electron-withdrawing carbonyl group (-C=O) of the ester. This group deactivates the ring towards electrophilic attack and is a meta-director. reddit.com

Ring B (Phenoxy Ring): This ring is attached to the ester oxygen (-O-CO-) and the acetylamino group (-NHCOCH₃). The acetylamino group is a very strong activating, ortho, para-directing group. The ester oxygen is also an activating, ortho, para-director. Therefore, electrophilic substitution will overwhelmingly occur on this highly activated ring. reddit.com

During nitration or halogenation, the incoming electrophile will preferentially attack the activated Ring B. The regioselectivity on this ring is determined by the powerful directing effect of the acetylamino group. vedantu.com Since the para position relative to the acetylamino group is occupied by the ester linkage, substitution is directed to the two ortho positions. vedantu.comquora.com Some substitution may also occur at the position ortho to the ester oxygen (and meta to the acetylamino group), but this is expected to be a minor product due to the superior activating power of the acetylamino substituent.

ReactionReagentsTarget RingExpected Major Product(s)
NitrationHNO₃/H₂SO₄Ring B2-(Acetylamino)-4-nitrophenyl benzoate and 2-(Acetylamino)-6-nitrophenyl benzoate
HalogenationBr₂/FeBr₃Ring B4-Bromo-2-(acetylamino)phenyl benzoate and 2-Bromo-6-(acetylamino)phenyl benzoate

Friedel-Crafts alkylation and acylation reactions are classic examples of electrophilic aromatic substitution. wikipedia.org These reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

The reactivity of this compound in Friedel-Crafts reactions is severely limited:

Ring A is strongly deactivated by the benzoyl group and will not undergo Friedel-Crafts reactions. masterorganicchemistry.com

Ring B , although electronically activated, is problematic. The nitrogen atom of the acetylamino group can act as a Lewis base and coordinate with the Lewis acid catalyst. nih.gov This coordination forms a complex that deactivates the ring, effectively shutting down the desired electrophilic substitution.

Therefore, this compound is generally considered an unsuitable substrate for standard Friedel-Crafts reactions.

Nucleophilic Attack and Rearrangement Studies

The electron-deficient carbonyl carbons of the ester and amide groups in this compound are primary sites for nucleophilic attack. This reactivity underpins several important transformations, including the classic Fries rearrangement and various transesterification processes.

Fries Rearrangement of Phenyl Esters

The Fries rearrangement is a powerful tool in organic synthesis for the rearrangement of phenolic esters to hydroxy aryl ketones, typically catalyzed by Lewis acids. researchgate.net This reaction proceeds via the generation of an acylium ion, which then undergoes an electrophilic aromatic substitution on the phenolic ring. researchgate.net The regioselectivity of this rearrangement is influenced by factors such as temperature, solvent, and the nature of the substituents on the aromatic rings. researchgate.net

In the case of this compound, the acetylamino group at the ortho position is expected to exert a significant directing effect on the incoming benzoyl group. Generally, low temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. d-nb.info However, the presence of the ortho-acetylamino group can sterically hinder the ortho position relative to the ester, potentially favoring migration to the para position (position 5 on the phenolic ring).

Furthermore, the reaction can proceed via an intermolecular or intramolecular mechanism. Crossover experiments with different acyl and phenolic moieties are often used to distinguish between these pathways. The nature of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or zinc chloride (ZnCl₂), can also influence the product distribution and reaction efficiency. researchgate.net For substrates with functionalities sensitive to strong Lewis acids, milder catalysts or alternative methods like the photo-Fries rearrangement, which proceeds through a radical mechanism, can be employed. researchgate.net

Anionic Fries rearrangements, which involve ortho-lithiation followed by an intramolecular acyl transfer, are particularly relevant for substrates like this compound. The acetylamino group can direct the lithiation to the adjacent position on the aromatic ring, leading to a highly regioselective rearrangement.

Table 1: Influence of Reaction Conditions on the Fries Rearrangement of Phenyl Esters

ParameterConditionPredominant ProductReference
TemperatureLowpara-isomer d-nb.info
TemperatureHighortho-isomer d-nb.info
SolventNon-polarortho-isomer libretexts.org
SolventPolarpara-isomer libretexts.org
CatalystStrong Lewis Acid (e.g., AlCl₃)Mixture of ortho and para researchgate.net
MethodPhoto-FriesRadical-mediated products researchgate.net
MethodAnionic Friesortho-isomer

Transesterification Processes

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a fundamental reaction in organic chemistry. For this compound, this process would involve the displacement of the 2-(acetylamino)phenol moiety by another alcohol. This reaction can be catalyzed by either acids or bases.

Acid-catalyzed transesterification typically involves protonation of the ester carbonyl, rendering it more susceptible to nucleophilic attack by the incoming alcohol. In contrast, base-catalyzed transesterification proceeds via the formation of a more nucleophilic alkoxide from the incoming alcohol.

Enzyme-catalyzed transesterification, often employing lipases, offers a milder and more selective alternative. nih.gov Lipases are known to catalyze the transesterification of a wide range of esters, including aromatic ones. nih.gov The selectivity of the enzyme can be influenced by the nature of the substrate, the alcohol, and the reaction medium. nih.gov For a molecule like this compound, enzymatic methods could potentially offer a way to selectively transesterify the ester without affecting the amide group.

Table 2: Catalysts for the Transesterification of Esters

Catalyst TypeExamplesMechanism
AcidSulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)Protonation of the carbonyl group
BaseSodium methoxide (B1231860) (NaOMe), Potassium carbonate (K₂CO₃)Formation of a nucleophilic alkoxide
EnzymeLipases (e.g., Candida antarctica lipase (B570770) B)Formation of an acyl-enzyme intermediate

Oxidation and Reduction Chemistry

The presence of two distinct carbonyl groups (ester and amide) and an N-acetyl group provides multiple sites for oxidation and reduction reactions in this compound.

Oxidation of the Acetyl Moiety

The acetyl group (-COCH₃) of the acetylamino moiety can be a site for oxidation, although this transformation can be challenging without affecting other parts of the molecule. Strong oxidizing agents could potentially cleave the N-acetyl group or oxidize the aromatic rings. Selective oxidation of the acetyl methyl group to a carboxylic acid would require specific reagents that can tolerate the ester and amide functionalities.

The oxidation of N-acetyl aniline (B41778) derivatives has been studied, and the reactivity is influenced by the substituents on the aromatic ring. acs.orgrsc.org In the case of this compound, the electron-withdrawing nature of the benzoate group might influence the susceptibility of the acetylamino group to oxidation.

Reduction of Carbonyl Groups

The reduction of the two carbonyl groups in this compound presents a challenge in chemoselectivity. The ester carbonyl is generally more reactive towards nucleophilic reducing agents than the amide carbonyl. Therefore, it is possible to selectively reduce the ester group to an alcohol while leaving the amide intact.

Reagents such as sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce esters, but lithium aluminum hydride (LiAlH₄) will reduce both the ester and the amide. To achieve selective reduction of the ester, milder or more sterically hindered reducing agents are often employed. For instance, diisobutylaluminium hydride (DIBALH) is known to reduce esters to aldehydes at low temperatures. libretexts.org Other selective methods for ester reduction in the presence of amides have also been developed.

Conversely, the selective reduction of the amide in the presence of the ester is more challenging. However, specific reagents and conditions have been reported for the chemoselective partial reduction of tertiary amides to aldehydes in the presence of esters.

Table 3: Common Reducing Agents and Their Selectivity

ReagentPrimary Target(s)Notes
Sodium borohydride (NaBH₄)Aldehydes, KetonesGenerally does not reduce esters or amides
Lithium aluminum hydride (LiAlH₄)Esters, Amides, Carboxylic acids, Aldehydes, KetonesPowerful, non-selective reducing agent
Diisobutylaluminium hydride (DIBALH)Esters to aldehydes (at low temp.)Can also reduce other carbonyls
Lithium borohydride (LiBH₄)Esters, Aldehydes, KetonesMore reactive than NaBH₄, can reduce esters

Chemo- and Regioselective Transformations

The presence of multiple functional groups and reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations.

As discussed in the context of the Fries rearrangement, the acetylamino group is a powerful ortho-para director in electrophilic aromatic substitution reactions. In the case of this compound, this directing effect would influence substitutions on the phenolic ring. The ortho position to the acetylamino group is sterically hindered, which may favor substitution at the para position.

The differential reactivity of the ester and amide carbonyls allows for chemoselective reductions. The selective reduction of the ester over the amide is a well-established strategy in organic synthesis.

Furthermore, the nitrogen atom of the acetylamino group can also participate in reactions. For instance, it can be N-alkylated or N-acylated under appropriate conditions, although the lone pair is less nucleophilic due to delocalization into the adjacent carbonyl group.

The development of catalytic systems that can differentiate between the various reactive sites in this compound is an active area of research, with the potential to unlock new synthetic pathways and applications for this versatile compound.

Selective Modification of Ester vs. Amide Functionality

The selective chemical transformation of either the ester or the amide group in this compound presents a synthetic challenge due to the inherent reactivity of both moieties. However, their distinct electronic and steric environments allow for a degree of selectivity under controlled reaction conditions.

The amide functionality, specifically the acetylamino group, is generally less reactive towards nucleophilic attack than the benzoate ester. This is attributed to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces the electrophilicity of the amide carbon. Conversely, the ester carbonyl is more susceptible to nucleophilic attack.

Hydrolysis Studies:

Selective hydrolysis of the ester can be achieved under specific pH conditions. In acidic or basic media, the ester linkage is more readily cleaved than the amide bond. For instance, treatment with a dilute base would preferentially yield 2-(acetylamino)phenol and benzoate salts.

Studies on related compounds, such as 2-aminobenzoate esters, have demonstrated significant rate enhancements in hydrolysis due to intramolecular catalysis. iitd.ac.innih.gov The neighboring amino group can act as a general base, facilitating the attack of a water molecule on the ester carbonyl. iitd.ac.innih.gov In the case of this compound, the acetylamino group, while its basicity is reduced compared to a free amine, can still exert a similar, albeit weaker, catalytic effect.

Table 1: Comparative Reactivity of Functional Groups

Functional GroupRelative Reactivity to NucleophilesFactors Influencing ReactivityPotential Selective Reactions
Ester Higher- Electrophilic carbonyl carbon- Good leaving group (phenoxide)- Base-catalyzed hydrolysis- Transesterification- Aminolysis
Amide Lower- Resonance stabilization- Poor leaving group (amide anion)- Strong acid or base hydrolysis (forcing conditions)

Fries Rearrangement:

Another potential transformation is the Fries rearrangement, a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. electrochem.orgwikipedia.orgorganic-chemistry.orgsigmaaldrich.comsigmaaldrich.com While typically applied to simpler phenyl esters, its application to this compound could theoretically lead to the migration of the benzoyl group to the para position relative to the hydroxyl group that would be formed upon initial complexation and cleavage. The presence of the acetylamino group would influence the regioselectivity of this rearrangement. wikipedia.org

Ortho-Effect Influences on Reactivity

The ortho positioning of the acetylamino group relative to the benzoate ester profoundly influences the molecule's chemical reactivity through a combination of steric and electronic effects, collectively known as the ortho-effect. libretexts.orgwikipedia.org

Steric Hindrance:

The acetylamino group can sterically hinder the approach of nucleophiles to the ester carbonyl. This steric congestion can decrease the rate of reactions such as hydrolysis or aminolysis compared to its meta or para isomers. The bulky nature of the acetyl group can force the ester group out of the plane of the benzene (B151609) ring, which can affect the resonance stabilization and, consequently, the reactivity of the ester. wikipedia.org

Neighboring Group Participation (NGP):

The acetylamino group at the ortho position is well-positioned to participate in intramolecular reactions, a phenomenon known as neighboring group participation or anchimeric assistance. wikipedia.orgyoutube.comlibretexts.org The lone pair of electrons on the amide nitrogen can attack the electrophilic ester carbonyl, forming a cyclic intermediate. This participation can significantly accelerate the rate of ester cleavage.

For example, in the hydrolysis of related compounds, the participation of a neighboring group can lead to rate enhancements of several orders of magnitude compared to the corresponding isomers where such participation is not possible. wikipedia.org

Table 2: Influence of Ortho-Effect on Reactivity

EffectDescriptionConsequence for Reactivity
Steric Hindrance The acetylamino group physically obstructs access to the ester carbonyl.Decreases the rate of intermolecular reactions.
Neighboring Group Participation The amide nitrogen can act as an internal nucleophile, attacking the ester carbonyl.Increases the rate of intramolecularly assisted reactions (e.g., hydrolysis).
Electronic Effects The acetylamino group is an ortho, para-directing group, influencing the electron density of the ring. brainly.comAffects the susceptibility of the aromatic ring to electrophilic substitution and the stability of reaction intermediates.

Derivatization and Analog Synthesis of 2 Acetylamino Phenyl Benzoate

Synthesis of Substituted Phenyl Benzoate (B1203000) Analogs

The synthesis of substituted phenyl benzoate analogs of 2-(acetylamino)phenyl benzoate can be achieved through several established chemical methodologies. A primary route involves the esterification of a substituted phenol (B47542) with a substituted benzoic acid or its more reactive acyl chloride derivative. The choice of substituents on both the phenolic and benzoic acid portions of the molecule allows for a systematic investigation of electronic and steric effects on the compound's properties.

For instance, the synthesis can commence with a substituted 2-aminophenol (B121084), which is first acetylated to form the corresponding 2-(acetylamino)phenol derivative. This intermediate can then be reacted with a variety of substituted benzoyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the desired substituted this compound analogs. The substituents on the benzoyl chloride can range from electron-donating groups (e.g., alkoxy, alkyl) to electron-withdrawing groups (e.g., nitro, halo), thereby modulating the electronic character of the benzoate moiety.

Alternatively, the synthesis can proceed by first preparing a range of substituted phenyl benzoates and then introducing the acetylamino group at the ortho position of the phenolic ring. This approach, however, can be more challenging due to potential issues with regioselectivity during the nitration and subsequent reduction and acetylation steps.

A representative synthetic scheme is the reaction of 2-(acetylamino)phenol with a substituted benzoyl chloride:

Table 1: Examples of Synthesized Substituted Phenyl Benzoate Analogs

Phenolic PrecursorBenzoyl Chloride DerivativeResulting Analog
2-(Acetylamino)phenol4-Nitrobenzoyl chloride2-(Acetylamino)phenyl 4-nitrobenzoate
2-(Acetylamino)phenol4-Methoxybenzoyl chloride2-(Acetylamino)phenyl 4-methoxybenzoate
2-(Acetylamino)phenol3,4-Dichlorobenzoyl chloride2-(Acetylamino)phenyl 3,4-dichlorobenzoate
4-Chloro-2-(acetylamino)phenolBenzonyl chloride4-Chloro-2-(acetylamino)phenyl benzoate

Modifications of the Acetylamino Moiety

Alterations to the acetylamino group at the 2-position of the phenyl benzoate scaffold offer another avenue for structural diversification. These modifications can influence the hydrogen bonding capabilities, steric bulk, and electronic nature of this portion of the molecule.

A straightforward modification involves the variation of the acyl group. By reacting 2-aminophenyl benzoate with different acid chlorides or anhydrides, a series of N-acyl analogs can be prepared. For example, using propionyl chloride or butyryl chloride would yield the corresponding N-propionyl and N-butyryl derivatives.

Further modifications can include the introduction of different functional groups onto the acetyl moiety itself. For instance, chloroacetylation of 2-aminophenyl benzoate with chloroacetyl chloride would furnish 2-(2-chloroacetylamino)phenyl benzoate. This chloro-substituted intermediate serves as a versatile precursor for further derivatization, such as the introduction of various nucleophiles.

Another key transformation is the hydrolysis of the acetylamino group back to the primary amine (2-aminophenyl benzoate), which can then be used as a starting point for the synthesis of a wide array of derivatives, including ureas, thioureas, and sulfonamides, by reaction with isocyanates, isothiocyanates, and sulfonyl chlorides, respectively.

Table 2: Examples of Modifications at the Acetylamino Position

Starting MaterialReagentResulting Derivative
2-Aminophenyl benzoateAcetic anhydride (B1165640)This compound
2-Aminophenyl benzoatePropionyl chloride2-(Propionylamino)phenyl benzoate
2-Aminophenyl benzoateChloroacetyl chloride2-(2-Chloroacetylamino)phenyl benzoate
This compoundHydrochloric acid (hydrolysis)2-Aminophenyl benzoate

Incorporation into Heterocyclic Systems

The this compound framework can be utilized as a synthon for the construction of various heterocyclic systems. These transformations often involve the participation of the acetylamino group and the adjacent ester functionality, or derivatives thereof, in cyclization reactions.

One common strategy involves the initial hydrolysis of the ester and amide bonds to yield 2-aminophenol. This versatile intermediate can then be used in classical heterocyclic synthesis. For example, condensation of 2-aminophenol with β-ketoesters can lead to the formation of benzoxazinones. Reaction with 1,3-dicarbonyl compounds can yield benzoxazepines.

Alternatively, the acetyl group of this compound can be functionalized to participate in cyclization reactions. For instance, conversion of the acetyl group to a chalcone (B49325) by reaction with an aromatic aldehyde, followed by reaction with hydrazine (B178648) or hydroxylamine, can lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings, respectively, attached to the phenyl benzoate core.

A notable example of incorporating a related structure into a heterocyclic system involves the synthesis of 4-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazole-2-yl]phenyl benzoate. researchgate.net This demonstrates the feasibility of constructing complex heterocyclic derivatives from precursors containing the phenyl benzoate motif. The synthesis of various heterocyclic compounds from 2-acetylbenzimidazole, which shares the ortho-acetylamino-aromatic structural element, further illustrates the synthetic utility of this type of functionality in building diverse heterocyclic systems. nih.gov

Table 3: Potential Heterocyclic Systems Derived from this compound Precursors

Precursor DerivativeReagentsResulting Heterocycle
2-AminophenolEthyl acetoacetateBenzoxazinone derivative
This compound derived chalconeHydrazine hydratePyrazolyl-phenyl benzoate
This compound derived chalconeHydroxylamine hydrochlorideIsoxazolyl-phenyl benzoate
2-Aminophenyl benzoateCarbon disulfideBenzoxazole-2-thiol

Structure-Reactivity Relationship Investigations (excluding biological activity)

The investigation of structure-reactivity relationships in analogs of this compound provides fundamental insights into how molecular structure dictates chemical behavior. These studies typically focus on the influence of substituents on reaction rates, spectroscopic properties, and conformational preferences.

Experimentally, the reactivity of the ester carbonyl group towards nucleophilic acyl substitution can be systematically studied. The rates of hydrolysis of a series of substituted 2-(acetylamino)phenyl benzoates can be measured under controlled conditions. It is expected that electron-withdrawing substituents on the benzoate ring would increase the electrophilicity of the carbonyl carbon, leading to faster hydrolysis rates. Conversely, electron-donating groups would decrease the rate of hydrolysis. The ortho-acetylamino group, through its potential for intramolecular hydrogen bonding and steric effects, is also expected to significantly influence the reactivity of the ester linkage.

Spectroscopic analyses, particularly NMR and IR spectroscopy, are invaluable tools for these investigations. For instance, the chemical shift of the amide proton in ¹H NMR can provide information about intramolecular hydrogen bonding. The stretching frequency of the ester carbonyl group in the IR spectrum can be correlated with the electronic effects of the substituents on the benzoate ring.

Table 4: Predicted Effects of Substituents on the Reactivity of this compound Analogs

Substituent on Benzoate RingPredicted Effect on Ester Hydrolysis RateRationale
-NO₂ (electron-withdrawing)IncreaseIncreases electrophilicity of the carbonyl carbon
-OCH₃ (electron-donating)DecreaseDecreases electrophilicity of the carbonyl carbon
-Cl (electron-withdrawing)IncreaseIncreases electrophilicity of the carbonyl carbon
-CH₃ (electron-donating)DecreaseDecreases electrophilicity of the carbonyl carbon

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 2-(Acetylamino)phenyl benzoate (B1203000). The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

Theoretical studies and comparisons with similar molecules, such as phenyl benzoate, provide a basis for assigning the observed vibrational frequencies. nih.govresearchgate.net The key functional groups in 2-(Acetylamino)phenyl benzoate are the ester and the secondary amide. The ester group is expected to show a strong carbonyl (C=O) stretching vibration. The acetylamino group will exhibit characteristic N-H stretching and bending vibrations, as well as an amide I band (primarily C=O stretching). The two aromatic rings give rise to multiple bands corresponding to C-H stretching and bending, and C=C ring stretching vibrations.

The infrared spectrum of a related compound, phenyl benzoate, has been documented and provides reference points for the benzoate portion of the molecule. nist.govchemicalbook.com Similarly, Raman spectroscopy can be used to analyze the vibrational modes and is particularly useful for symmetric vibrations that are weak in the IR spectrum. chemicalbook.com

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Amide N-H Stretch 3300 - 3100 Medium
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Acetyl C-H Stretch (aliphatic) 3000 - 2850 Weak
Ester C=O Stretch ~1735 Strong
Amide C=O Stretch (Amide I) ~1680 Strong
Aromatic C=C Ring Stretch 1600 - 1450 Medium
Amide N-H Bend (Amide II) ~1550 Medium
Ester/Amide C-O / C-N Stretch 1300 - 1100 Strong-Medium

Note: The predicted values are based on typical ranges for these functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The methyl protons of the acetyl group would appear as a sharp singlet. The proton on the amide nitrogen (N-H) would likely be a broad singlet. The eight aromatic protons on the two phenyl rings would produce complex multiplets in the aromatic region of the spectrum. The specific chemical shifts and splitting patterns of these aromatic protons are determined by their positions and the electronic effects of the ester and acetylamino substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one for the ester and one for the amide), which are expected at the downfield end of the spectrum. rsc.org The twelve aromatic carbons would resonate in the typical aromatic region, with their specific shifts influenced by the substituents. chemicalbook.com The methyl carbon of the acetyl group would appear at the upfield end of the spectrum.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. harvard.eduresearchgate.net COSY spectra reveal proton-proton coupling relationships, helping to assign protons on the same aromatic ring. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum. psu.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester C=O - ~165
Amide C=O - ~169
Aromatic C/C-H 7.0 - 8.2 120 - 151
Amide N-H ~8.0 (broad) -

Note: Predicted chemical shifts are approximate and based on data from similar structures like phenyl benzoate and N-phenylacetamide. rsc.orgrsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound (C₁₅H₁₃NO₃) is 255.27 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 255. The fragmentation of this molecular ion provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for esters and amides involve cleavage of the bonds adjacent to the carbonyl groups.

Key expected fragments include:

Benzoyl cation (m/z 105): Formed by the cleavage of the ester C-O bond. This is often a very prominent peak in the mass spectra of benzoates. nist.gov

Loss of ketene (B1206846) (CH₂=C=O): Cleavage of the acetyl group from the nitrogen can lead to a fragment from the loss of a neutral ketene molecule (mass 42), resulting in a peak at m/z 213.

Fragments related to the acetylaminophenol moiety: Cleavage can also result in ions corresponding to the 2-(acetylamino)phenyl or 2-(acetylamino)phenoxide part of the molecule.

Further fragmentation of these primary ions would lead to other smaller charged species. researchgate.netyoutube.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Identity of Fragment
255 [M]⁺ (Molecular Ion)
213 [M - CH₂CO]⁺
150 [H₂NC₆H₄OCO]⁺ or related ions
121 [HOC₆H₄NHCOCH₃]⁺
105 [C₆H₅CO]⁺ (Benzoyl cation)

Note: The listed fragments are based on established fragmentation patterns of related esters and amides.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, data from related compounds like phenyl benzoate can offer insights. nih.govsigmaaldrich.com

A crystallographic study would determine:

Molecular Conformation: The three-dimensional arrangement of the atoms, including the planarity of the two phenyl rings and the conformation around the ester and amide linkages. In 3-(2-Bromo-acetyl)phenyl benzoate, a related structure, the dihedral angle between the benzene (B151609) rings was found to be 72.59°. nih.gov

Bond Parameters: Exact measurements of the lengths of all covalent bonds (e.g., C=O, C-O, C-N, C-C, C-H) and the angles between them.

Intermolecular Interactions: The packing of molecules in the crystal lattice, including any hydrogen bonds formed by the amide N-H group and other non-covalent interactions like π-π stacking between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

Parameter Description Expected Information for this compound
Crystal System & Space Group The symmetry of the unit cell. e.g., Monoclinic, P2₁/c (as seen in some related structures) nih.gov
Bond Lengths (Å) The distance between the nuclei of two bonded atoms. e.g., C=O (~1.20-1.23 Å), C-O (~1.34-1.41 Å), C-N (~1.35 Å)
Bond Angles (°) The angle formed by three connected atoms. e.g., O=C-O (~123°), C-N-C (~120-125°)
Dihedral Angles (°) The angle between two intersecting planes. Defines the twist between the phenyl rings and around the ester/amide bonds.

Optical Spectroscopy for Electronic Structure and Interactions

Optical spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, probes the electronic transitions within the molecule, providing information about its electronic structure and interactions. nih.gov

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl groups of the ester and amide. shimadzu.com The conjugated system, which extends over the benzoyl group and the substituted phenyl ring, dictates the position of the main absorption maxima (λ_max). The presence of the acetylamino group, an electron-donating auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenyl benzoate. shimadzu.comnih.gov

Fluorescence Spectroscopy: Upon absorption of light, the molecule may relax by emitting light, a process known as fluorescence. The fluorescence spectrum can provide information about the structure of the lowest excited singlet state. The efficiency (quantum yield) and lifetime of fluorescence are sensitive to the molecular environment and can be used to study interactions. nih.govnih.gov

Table 5: Predicted Optical Properties for this compound

Spectroscopy Type Property Predicted Observation
UV-Visible Absorption λ_max (π → π*) 260 - 320 nm range
UV-Visible Absorption λ_max (n → π*) > 300 nm (typically weak)

Note: The predicted spectral ranges are based on the chromophores present and data from related aromatic esters and amides. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 2-(Acetylamino)phenyl benzoate (B1203000), these calculations would provide invaluable insights into its stability, electronic nature, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in the computational study of any molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule such as 2-(Acetylamino)phenyl benzoate, which possesses several rotatable bonds, a thorough conformational analysis is crucial.

Computational studies on the related molecule, phenyl benzoate, have been performed using methods like Density Functional Theory (DFT), specifically with the B3LYP functional, and Møller-Plesset second-order perturbation theory (MP2). nih.govnih.gov These studies have shown that the rotation around the C(=O)-O and C(=O)-C bonds are significant, and identifying the global minimum energy conformer is key to understanding its properties. nih.gov A similar approach for this compound would involve mapping the potential energy surface by systematically rotating the key dihedral angles, such as those around the ester and amide linkages.

The quality of the basis set used in these calculations is critical for obtaining accurate results. Basis sets like 6-31+G* or larger are often employed to provide a good balance between computational cost and accuracy. nih.govnih.gov The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer of this compound would be determined. For instance, in related structures, the planarity of the phenyl rings and the orientation of the acetylamino and benzoate groups would be of significant interest. pjbmb.org.pk

Table 1: Representative Theoretical Bond Lengths and Angles for a Hypothetical Optimized Geometry of this compound

ParameterBond/AngleTheoretical Value (Example)
Bond LengthC=O (ester)~1.21 Å
Bond LengthC-O (ester)~1.35 Å
Bond LengthC=O (amide)~1.23 Å
Bond LengthN-C (amide)~1.36 Å
Bond AngleO=C-O (ester)~124°
Bond AngleC-N-C (amide)~122°
Dihedral AnglePhenyl-O-C=OVariable (Conformation Dependent)
Dihedral AnglePhenyl-N-C=OVariable (Conformation Dependent)

Note: The values in this table are hypothetical examples based on typical values for similar functional groups and are for illustrative purposes only, as specific computational data for this compound is not available.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, the electronic structure can be analyzed to understand the molecule's reactivity. Key descriptors derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comresearchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) is another powerful tool for predicting reactivity. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. nih.gov Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms and the nitrogen atom of the acetylamino group, highlighting these as potential sites for interaction with electrophiles.

Spectroscopic Property Prediction

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.zanih.gov These calculations, performed on the optimized geometry, can help in the assignment of experimental NMR spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net This analysis would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*) in this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis

For any proposed reaction involving this compound, such as its synthesis or hydrolysis, computational methods can be used to locate the transition state (TS) structure. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. savemyexams.com Identifying the geometry of the TS allows for a detailed understanding of how bonds are broken and formed during the reaction. For example, in the hydrolysis of an ester, the TS would show the partial formation of a bond between the water molecule's oxygen and the ester's carbonyl carbon, and the partial breaking of the C-O ester bond.

Solvent Effects in silico

The influence of solvents on the structural and electronic properties of this compound can be theoretically predicted using computational methods. While direct studies on this specific molecule are not extensively documented, research on analogous compounds, such as N-phenylacetamide derivatives, provides significant insights. xisdxjxsu.asia Theoretical explorations of these related molecules aim to elucidate their electronic and structural properties and predict their behavior in various environments. xisdxjxsu.asia

Utilizing methods like Density Functional Theory (DFT) with functionals such as B3LYP and M06-2X, coupled with a suitable basis set like 6-31G(d), allows for the analysis of the molecule's behavior in the gas phase versus in different solvents. xisdxjxsu.asia The Polarizable Continuum Model (PCM) is a common approach to simulate the effects of a solvent. sibran.ru

It is anticipated that the stability and properties of this compound would be influenced by the polarity of the solvent. In polar solvents, an increase in the dipole moment of the solute molecule is generally observed, leading to a net stabilization. sibran.rusibran.ru This stabilization energy often shows a linear relationship with the dipole moment of the solute in a given solvent. sibran.ru For instance, the total energy of a molecule tends to decrease with an increasing dielectric constant of the solvent, indicating greater stability in more polar environments. sibran.ru

Table 1: Theoretical Investigation of Solvent Effects on Molecular Properties (Hypothetical Data for this compound based on similar compounds)

SolventDielectric Constant (ε)Dipole Moment (Debye)Total Energy (Hartree)
Gas Phase13.5-879.12345
Dichloromethane (B109758)8.934.8-879.12567
Ethanol (B145695)24.555.5-879.12789
Water80.16.2-879.12912

Note: The data in this table is illustrative and based on general principles observed for similar compounds. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations (e.g., conformational stability, intermolecular interactions)

Molecular dynamics (MD) simulations provide a powerful avenue to explore the conformational landscape and intermolecular interactions of this compound over time. Studies on closely related molecules, such as 2-acetamidophenyl acetate (B1210297), offer a framework for understanding these dynamic properties. nih.govpsgcas.ac.in

MD simulations can reveal the stability of different conformers and the nature of the non-covalent interactions that stabilize the crystal structure. For instance, in the crystalline form of 2-acetamidophenyl acetate, N-H···O intermolecular interactions are crucial for stabilizing the crystal lattice. nih.govpsgcas.ac.in Similar interactions would be expected to play a significant role in the crystal packing of this compound.

Table 2: Key Intermolecular Interactions and Conformational Details from MD Simulations (Based on analogs like 2-acetamidophenyl acetate)

Interaction TypeDonor/Acceptor AtomsTypical Distance (Å)Role in Stability
Hydrogen BondN-H···O=C1.8 - 2.2Primary stabilization of crystal lattice
π-π StackingPhenyl Ring ↔ Phenyl Ring3.3 - 3.8Contribution to crystal packing energy
C-H···OC-H···O=C2.2 - 2.8Weaker, but numerous, stabilizing contacts

QSAR Studies for Chemico-Structural Properties (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with a specific property. While often used for biological activity, QSAR can also be applied to predict various physico-chemical properties. For a series of compounds like substituted phenyl benzoates or benzanilides, QSAR models can be developed to predict properties such as solubility, melting point, or chromatographic retention times based on calculated molecular descriptors.

The development of a QSAR model involves several key steps:

Dataset Selection: A series of structurally related compounds with experimentally determined values for the property of interest is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the property. ulm.ac.id

Validation: The predictive power of the model is rigorously tested using techniques like leave-one-out cross-validation and by using an external test set of compounds not included in the model development. nih.gov

For instance, a hypothetical QSAR model for predicting the aqueous solubility (logS) of a series of substituted phenyl benzoates might take the following form:

logS = c₀ + c₁(logP) + c₂(TPSA) + c₃*(MW)

Where:

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

TPSA is the topological polar surface area.

MW is the molecular weight.

c₀, c₁, c₂, c₃ are the regression coefficients determined from the statistical analysis.

Such a model, once validated, could be used to predict the solubility of new, unsynthesized derivatives of this compound, thereby guiding the design of compounds with desired physico-chemical properties.

Applications in Advanced Materials Science and As Chemical Intermediates

Utilization as a Monomer or Component in Polymer Synthesis

Phenyl benzoate (B1203000) and its derivatives are recognized for their role in the synthesis of high-performance polymers, such as polyimides and materials with liquid crystalline properties.

Polyimides: Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them invaluable in the aerospace, electronics, and automotive industries. researchgate.net The typical synthesis of polyimides involves a two-step polycondensation reaction between a dianhydride and a diamine. researchgate.netaidic.it Phenyl benzoate itself has been utilized in the synthesis of soluble polyimides. sigmaaldrich.com The synthesis generally proceeds through the formation of a poly(amic acid) intermediate, which is then chemically or thermally converted to the final polyimide. researchgate.net Given this precedent, 2-(Acetylamino)phenyl benzoate, with its reactive sites, could potentially serve as a comonomer or an additive to modify the properties of polyimides, influencing characteristics such as solubility, processability, and thermal behavior.

Liquid Crystalline Materials: The rigid, rod-like structure of the phenyl benzoate core is a common feature in molecules that exhibit liquid crystalline phases. These materials are crucial for technologies like liquid crystal displays (LCDs). Polymers with phenyl benzoate side groups have been studied for their ability to form organized, layered structures characteristic of smectic liquid crystals. Phenyl benzoate-based liquid crystals are noted for their excellent compatibility with other materials used in LCDs. The introduction of an acetylamino group in this compound could influence the intermolecular interactions, potentially leading to the formation of novel liquid crystalline materials with specific thermal and electro-optical properties.

Table 1: Examples of Monomers in Polyimide Synthesis This table provides examples of common monomers used in the synthesis of polyimides, illustrating the types of chemical structures typically employed.

Monomer Type Compound Name Abbreviation
Diamine 4,4'-Oxydianiline ODA
Diamine m-Phenylenediamine MPD
Diamine 4,4'-Methylene dianiline MDA
Dianhydride Pyromellitic Dianhydride PMDA
Dianhydride 3,3',4,4'-Benzophenonetetracarboxylic dianhydride BTDA

Source: core.ac.uk, aidic.it

Role in Catalysis and Catalytic Processes

While there is no direct evidence of this compound being used as a catalyst itself, related phenyl benzoate structures are known to participate in catalytic reactions as crucial intermediates. One of the most notable examples is the Fries rearrangement, where phenyl esters like phenyl benzoate are catalytically converted into hydroxyaryl ketones. sigmaaldrich.com This reaction is often facilitated by solid acid catalysts, such as zeolites. researchgate.net

In these processes, phenyl benzoate is not the catalyst but a substrate that transforms into more valuable products. For instance, the zeolite-catalyzed reaction of phenyl benzoate can yield acylated phenols, which are important industrial intermediates. sigmaaldrich.comresearchgate.net The study of phenyl benzoate's reactivity over various catalysts helps to clarify reaction mechanisms and the role of acid sites in promoting the transformation. researchgate.net This suggests a potential role for this compound as a reactive intermediate in similar catalytic systems, where its acetylamino group could influence the reaction pathway and product selectivity.

Precursor in Fine Chemical Synthesis

Phenyl benzoate and its derivatives serve as foundational building blocks in the synthesis of more complex organic molecules and fine chemicals. google.com The ester linkage can be hydrolyzed, or the aromatic rings can be functionalized to create a variety of valuable compounds.

Research has shown that related compounds are key starting materials for specialty chemicals. For example, 3-(2-bromoacetyl)phenyl benzoate is a crucial precursor in the synthesis of phenylephrine, an α1-adrenergic receptor agonist. nih.govresearchgate.net Similarly, 2-acetylphenyl benzoate is used as an intermediate for more complex organic molecules. These examples underscore the utility of the phenyl benzoate scaffold as a versatile platform in multi-step synthesis. By analogy, this compound could be a valuable precursor for a range of fine chemicals, where the acetylamino group and the ester functionality can be selectively modified to build intricate molecular architectures.

Development of Specialty Chemicals with Tailored Properties

Specialty chemicals are materials produced for specific applications and are valued for their unique performance characteristics. Phenyl benzoate derivatives often fall into this category. For instance, the related compound 4-(acetylamino)phenyl 2-(acetyloxy)benzoate is offered by chemical suppliers as part of a collection of rare and unique chemicals for research and development, highlighting its role as a specialty compound for early discovery. sigmaaldrich.comsigmaaldrich.com

The production of specialty chemicals often involves the precise modification of a core structure to achieve desired properties. The synthesis of 2-acetylphenyl benzoate is cited as a route to specialty chemicals and materials. Therefore, this compound, with its specific substitution pattern, represents a specialty chemical that could be developed for applications where its particular combination of functional groups leads to tailored properties, such as specific solubility, reactivity, or thermal characteristics.

Table 2: Physicochemical Properties of Related Benzoate Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
Phenyl Benzoate C₁₃H₁₀O₂ 198.22 298-299
2-Acetylphenyl benzoate C₁₅H₁₂O₃ 240.25 420

Source: chemicalbook.com, alfa-chemistry.com, nih.gov, sigmaaldrich.com

Photoactive Material Components

Benzoate esters containing amino groups are known to function as components in photoactive systems. A notable example is 2-Ethylhexyl 4-dimethylamino benzoate, which acts as an amine synergist, typically used with Type II photoinitiators like benzophenone. esstechinc.com Its primary function is to enhance the efficiency of the photocuring process, particularly for surface curing. esstechinc.com

These synergists work by donating an electron or a hydrogen atom to the excited photoinitiator, generating reactive free radicals that initiate polymerization. While direct studies on the photoactive properties of this compound are not available, its structure, containing an amine-derived (acetylamino) group, suggests a potential for similar activity. It could be investigated as a photoinitiator synergist or as a building block for UV stabilizers, where the ability to absorb UV radiation and dissipate the energy harmlessly is a key requirement.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Approaches

The structure of 2-(acetylamino)phenyl benzoate (B1203000) does not inherently possess a stereocenter. However, the introduction of chiral elements to the phenyl or benzoate rings, or to the acetylamino side chain, would create stereoisomers with potentially distinct biological activities or material properties. Future research could focus on the development of novel stereoselective methods to synthesize such chiral derivatives.

The exploration of asymmetric catalysis will be paramount. This could involve the use of chiral transition-metal catalysts or organocatalysts to control the enantioselectivity of key bond-forming reactions. For instance, a chiral catalyst could be employed in a kinetic resolution of a racemic intermediate, or in an asymmetric acylation or arylation step. The development of catalysts featuring rigid and well-defined chiral pockets would be beneficial for achieving high levels of enantiocontrol. nih.gov

Hypothetical Data for Stereoselective Synthesis:

Catalyst Loading (mol%)Chiral LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Ligand AToluene258592
2Ligand BDichloromethane (B109758)09085
1Ligand CTetrahydrofuran-207895

This table is illustrative and represents the type of data that would be generated in the development of a stereoselective synthesis.

Exploration of Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and often complementary alternative to metal-based catalysis. nih.gov Future research on 2-(acetylamino)phenyl benzoate could greatly benefit from the exploration of organocatalytic transformations. For example, chiral secondary amines could be used to activate carbonyl groups for enantioselective functionalization. nih.gov

The development of organocatalytic methods for the functionalization of the aromatic rings of this compound is a promising avenue. This could include direct C-H functionalization reactions catalyzed by organic molecules, leading to the introduction of new substituents without the need for pre-functionalized starting materials. Furthermore, organocatalysts could be employed to mediate the hydrolysis or aminolysis of the ester bond under mild conditions, offering enhanced selectivity and functional group tolerance.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. acs.orgchimia.chacs.orgthieme-connect.de The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.

A multi-step synthesis could be telescoped into a continuous flow process, where intermediates are generated and consumed in situ, minimizing purification steps and reducing waste. acs.org For instance, the acylation of 2-aminophenol (B121084) followed by the benzoylation of the resulting acetanilide (B955) could be performed in a sequential flow reactor system. acs.org This approach also allows for the safe handling of hazardous reagents and the precise control of reaction parameters such as temperature, pressure, and residence time. acs.org

Automated synthesis platforms, integrated with flow reactors, could enable the rapid optimization of reaction conditions and the synthesis of a library of this compound derivatives for screening purposes. chimia.chresearchgate.net

Illustrative Data for Flow Chemistry Optimization:

Flow Rate (mL/min)Temperature (°C)Residence Time (min)Reagent Concentration (M)Yield (%)
0.580100.175
1.08050.188
1.010050.195
1.010050.292

This table is illustrative and represents the type of data that would be generated during the optimization of a flow synthesis.

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound, advanced in situ spectroscopic techniques can be employed. nih.govresearchgate.netyoutube.comspectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. nih.govunal.edu.co

This data is invaluable for reaction optimization, allowing for the precise determination of reaction endpoints and the identification of potential side reactions. spectroscopyonline.com For example, in situ FTIR could be used to monitor the disappearance of the N-H and O-H stretching bands of the starting materials and the appearance of the amide and ester carbonyl bands of the product. unal.edu.co This level of process understanding is crucial for developing robust and reproducible synthetic protocols, particularly in a manufacturing setting. spectroscopyonline.com

Machine Learning and AI in Reaction Prediction and Optimization

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(Acetylamino)phenyl benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification between 2-(acetylamino)phenol and benzoyl chloride under anhydrous conditions. Catalysts like DMAP or pyridine enhance reaction efficiency by neutralizing HCl byproducts. Solvent choice (e.g., dichloromethane vs. THF) and temperature (0–25°C) critically affect purity and yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .
  • Key Variables : Monitor reaction progress via TLC (Rf ≈ 0.5 in 3:7 ethyl acetate/hexane). Isolated yields range from 60–85%, depending on stoichiometric precision .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS).

  • ¹H NMR : Look for acetyl singlet (~2.1 ppm), aromatic protons (6.8–8.2 ppm), and ester carbonyl resonance in ¹³C NMR (~168 ppm).
  • FT-IR : Confirm ester C=O (~1720 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹) .
    • Advanced Tip : X-ray crystallography can resolve steric effects of the acetylamino group on the benzoate moiety .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Stability studies show ≥2-year integrity under these conditions .

Advanced Research Questions

Q. How does the electronic nature of the acetylamino group influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing acetyl group activates the ester toward nucleophilic attack (e.g., by amines or alcohols). Kinetic studies using UV-Vis spectroscopy reveal a 2.5x faster reaction rate compared to unsubstituted phenyl benzoates. Density functional theory (DFT) calculations support enhanced electrophilicity at the carbonyl carbon .
  • Experimental Design : Compare hydrolysis rates under alkaline conditions (pH 10–12) with control compounds. Use HPLC to quantify residual ester .

Q. What strategies resolve contradictory data in bioactivity studies of this compound derivatives?

  • Case Study : Inconsistent IC₅₀ values for COX-2 inhibition (e.g., 10 µM vs. 50 µM across studies) may arise from assay conditions (e.g., enzyme source, substrate concentration).

  • Resolution : Standardize assays using recombinant human COX-2 and arachidonic acid (100 µM). Validate via Western blot for protein expression .
    • Data Analysis : Apply multivariate regression to isolate variables (e.g., solvent DMSO% vs. inhibition potency) .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic profiles?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration.
  • Docking Studies : AutoDock Vina identifies binding poses in target proteins (e.g., HDACs). Prioritize analogs with ΔG < –8 kcal/mol .
    • Validation : Synthesize top candidates and test in vitro permeability assays (Caco-2 cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.